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Compound of Interest

Compound Name: Methyl p-methoxyhydrocinnamate

Cat. No.: B096258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of methyl p-methoxyhydrocinnamate, also known as methyl 3-(4-
methoxyphenyl)propanoate. This document details two primary synthetic routes, provides in-
depth experimental protocols, and presents a thorough characterization of the target compound
using various spectroscopic techniques.

Synthesis of Methyl p-methoxyhydrocinnamate

Methyl p-methoxyhydrocinnamate can be synthesized through two principal methods: the
Fischer esterification of p-methoxyhydrocinnamic acid and the catalytic hydrogenation of
methyl p-methoxycinnamate.

Fischer Esterification of p-Methoxyhydrocinnamic Acid

This method involves the acid-catalyzed esterification of p-methoxyhydrocinnamic acid with
methanol.
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Caption: Fischer Esterification Workflow.

Catalytic Hydrogenation of Methyl p-methoxycinnamate

This approach involves the reduction of the carbon-carbon double bond in methyl p-
methoxycinnamate using a catalyst, typically palladium on carbon (Pd/C), in the presence of
hydrogen gas.
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Caption: Catalytic Hydrogenation Workflow.
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Experimental Protocols

Protocol 1: Fischer Esterification of p-
Methoxyhydrocinnamic Acid

Materials:

e p-Methoxyhydrocinnamic acid

e Methanol (anhydrous)

o Concentrated sulfuric acid (Hz2SOa4)

o Saturated sodium bicarbonate (NaHCOs3) solution
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
e Diethyl ether or ethyl acetate

e Round-bottom flask

» Reflux condenser

e Separatory funnel

o Beakers and Erlenmeyer flasks

e Heating mantle

Magnetic stirrer and stir bar

Procedure:

» To a round-bottom flask, add p-methoxyhydrocinnamic acid and an excess of anhydrous
methanol.

» Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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» Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.
* Remove the excess methanol under reduced pressure using a rotary evaporator.
o Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

o Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid), and brine.

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Filter the drying agent and concentrate the organic solution under reduced pressure to obtain
the crude methyl p-methoxyhydrocinnamate.

 Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation of Methyl p-
methoxycinnamate

Materials:

Methyl p-methoxycinnamate

» Palladium on carbon (5% or 10% Pd/C)

o Ethanol or ethyl acetate (anhydrous)

o Hydrogen gas (Hz) supply (balloon or cylinder)

» Reaction flask (e.g., a thick-walled flask or a Parr shaker bottle)
e Magnetic stirrer and stir bar

 Filtration apparatus (e.g., Buchner funnel with celite or a syringe filter)
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Procedure:

In a suitable reaction flask, dissolve methyl p-methoxycinnamate in anhydrous ethanol or
ethyl acetate.

o Carefully add a catalytic amount of Pd/C to the solution.

o Seal the flask and flush it with an inert gas (e.g., nitrogen or argon) before introducing
hydrogen gas.

« Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with Hz is
often sufficient for small-scale reactions) at room temperature.

e Monitor the reaction progress by TLC until the starting material is consumed.

e Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an
inert gas.

« Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter
cake with the reaction solvent.

o Combine the filtrate and washings and remove the solvent under reduced pressure to yield
methyl p-methoxyhydrocinnamate. Further purification is typically not necessary if the
starting material was pure.

Characterization of Methyl p-
methoxyhydrocinnamate

The identity and purity of the synthesized methyl p-methoxyhydrocinnamate can be
confirmed by various analytical techniques.

Physical Properties
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Property Value Reference
Molecular Formula C11H1403 [1]
Molecular Weight 194.23 g/mol [1]
Appearance Off-white to white solid [2][3]
Melting Point 37-41 °C [3114]
Boiling Point 120 °C [3][4]
Spectroscopic Data
IH NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (5, Lo . .
Multiplicity Integration Assignment
ppm)
7.11 (d, J=8.6 Hz) Doublet 2H ArH (ortho to -
CH2CH2COOCHSs)
6.83 (d, J=8.6 Hz) Doublet 2H Ar-H (ortho to -OCHs)
3.79 (s) Singlet 3H -OCHs
3.66 (s) Singlet 3H -COOCH:s
2.89 (t, J=7.6 Hz) Triplet 2H -CHz-Ar
2.60 (t, J=7.6 Hz) Triplet 2H -CH2-COO-

13C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Chemical Shift (6, ppm) Assighment
173.8 C=0 (ester)
158.1 Ar-C (para to -CH2CH2COOCHSs)
132.8 Ar-C (ipso to -CH2CH2COOCH:s)
129.8 Ar-CH (ortho to -CH2CH2COOCHS3)
113.9 Ar-CH (ortho to -OCH5)
55.2 -OCHs
51.5 -COOCHs
36.1 -CH2-COO-
29.9 -CH2-Ar
IR (Infrared) Spectroscopy
Wavenumber (cm—?) Assignment

~2950 C-H stretch (aliphatic)
~1735 C=0 stretch (ester)
~1610, ~1510 C=C stretch (aromatic)
~1245 C-O stretch (aryl ether)
~1175 C-0 stretch (ester)

MS (Mass Spectrometry)

m/z Interpretation

194 [M]* (Molecular ion)

135 [M - COOCH3s]*

121 [M - CH2COOCHs]* (McLafferty rearrangement)
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Conclusion

This guide has outlined two effective methods for the synthesis of methyl p-
methoxyhydrocinnamate and provided a comprehensive summary of its characteristic data.
The detailed experimental protocols and tabulated spectral information serve as a valuable
resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug
development, facilitating the reliable preparation and identification of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b096258#synthesis-and-characterization-of-methyl-
p-methoxyhydrocinnamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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